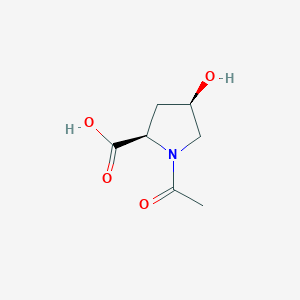

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R,4R)-1-Acetyl-4-hydroxypyrrolidine-2-carboxylic acid, also known as AHPCA, is a synthetic molecule that has become increasingly popular in the scientific community due to its unique properties. AHPCA is a cyclic molecule that can be used in a variety of applications, including synthesis, drug development, and biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

One of the primary applications of this compound is in synthetic chemistry, where it serves as a building block for the design and synthesis of novel compounds with potential pharmacological activities. For instance, it has been utilized in the synthesis of novel 2-hydroxypyrrolobenzodiazepine-5,11-diones, which were evaluated as potent angiotensin-converting enzyme (ACE) inhibitors (Dinesh Addla et al., 2013). This demonstrates its role in creating therapeutically relevant molecules that could be used to treat conditions such as hypertension.

Enzymatic Synthesis

In enzymatic synthesis, this compound has been part of the process for synthesizing amoxicilloic acids, which are significant in the context of antibiotic development. These acids are the first product of the hydrolytic cleavage of the semisynthetic penicillin amoxicillin, used for treating bacterial infections (M. Vorona et al., 2009). This highlights its importance in the development and analysis of antibiotic compounds and their degradation products.

Development of Inhibitors

Additionally, this compound has been used in the development of GABA-uptake inhibitors. N-alkylated derivatives of 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid were synthesized and evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3 (Xu-yang Zhao et al., 2005). This application is crucial for neurological research and the development of treatments for disorders associated with GABAergic dysfunction.

Wirkmechanismus

Target of Action

The primary targets of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets .

Result of Action

The molecular and cellular effects of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid’s action are currently under investigation . Understanding these effects will provide insights into the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid These factors include pH, temperature, and the presence of other molecules in the environment

Eigenschaften

IUPAC Name |

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPRUDZDYCKSOQ-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(CC1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C[C@@H](C[C@@H]1C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-fluorophenyl)methyl]-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2774720.png)

![2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2774726.png)

![3-Amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2774729.png)

![3-amino-2-methyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2774730.png)

![3-[[(E)-2-cyano-3-(2-ethoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2774733.png)